Methyl 2-methoxy-4,6-dimethylnicotinate

Description

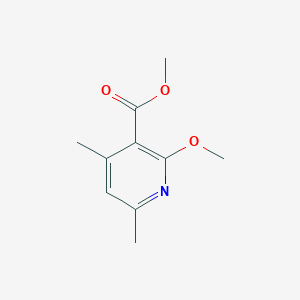

Methyl 2-methoxy-4,6-dimethylnicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2, 4, and 4. This compound belongs to a broader class of nicotinates, which are studied for their diverse pharmacological and chemical properties.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 2-methoxy-4,6-dimethylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-6-5-7(2)11-9(13-3)8(6)10(12)14-4/h5H,1-4H3 |

InChI Key |

VOPIKYOGYMKOPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4,6-dimethylnicotinate typically involves the esterification of 2-methoxy-4,6-dimethylnicotinic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-methoxy-4,6-dimethylnicotinic acid+methanolH2SO4Methyl 2-methoxy-4,6-dimethylnicotinate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4,6-dimethylnicotinate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Formation of 2-methoxy-4,6-dimethylpyridine-3-carboxaldehyde.

Reduction: Formation of 2-methoxy-4,6-dimethylpyridine-3-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-methoxy-4,6-dimethylnicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4,6-dimethylnicotinate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Analogs:

Methyl 4,6-Dihydroxynicotinate (CAS 79398-27-9) Substituents: Hydroxyl (-OH) at positions 4 and 5. Similarity score: 0.71 .

Methyl 2-Chloro-4,6-Dimethylnicotinate (CAS 339151-88-1)

- Substituents: Chloro (-Cl) at position 2.

- Similarity score: 0.89 .

- Key Difference : The chloro group introduces stronger electron-withdrawing effects, which may alter reactivity in substitution reactions compared to the methoxy group.

2-Methoxy-4,6-Diphenylnicotinonitrile Substituents: Phenyl (-C₆H₅) groups at positions 4 and 6; nitrile (-CN) at position 3. Key Difference: Bulky phenyl groups increase molecular weight (286.11 Da) and lipophilicity, affecting binding interactions in biological systems .

4,6-Dimethyl-2-(Alkylthio)nicotinamide Derivatives

- Substituents: Alkylthio (-S-R) at position 2.

- Key Difference : Thioether linkages enhance metabolic stability compared to methoxy groups but may reduce selectivity in enzyme inhibition .

Structural Trends:

- Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) and chloro (-Cl) substituents influence electronic density on the pyridine ring, impacting interactions with enzymes like cytochrome P450 .

- Steric Effects : Methyl groups (small) vs. phenyl or alkylthio chains (bulky) modulate steric hindrance, affecting synthetic accessibility and target binding.

Physicochemical Properties

*Estimated based on structural analogs.

Key Observations:

- Lipophilicity : Methyl and phenyl substituents increase LogP, favoring blood-brain barrier penetration, whereas hydroxyl groups reduce it .

- Hydrogen-Bonding: Methoxy and nitrile groups act as acceptors, while hydroxyls serve as both donors and acceptors, affecting solubility and protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.